Welcome to the BenchChem Online Store!
molecular formula C6H7NO2 B1322426 6-(Hydroxymethyl)pyridin-2-ol CAS No. 352514-21-7

6-(Hydroxymethyl)pyridin-2-ol

Cat. No. B1322426
M. Wt: 125.13 g/mol
InChI Key: OCIJNSPIKMBDDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07160907B2

Procedure details

1H-Pyridin-2-one-6-carboxylic acid (2.51 g, 18 mmol) was suspended in dry THF (30 ml) and 1,2-dimethoxyethane (10 ml) under argon. Lithium aluminium hydride (1.0 M in diethyl ether) (30 ml, 30 mmol) was added and the mixture heated to reflux. After 67 h heating was stopped, the mixture cooled to 0° C. and acetic acid (7 ml) added. The solvent was removed in vacuo and the residue purified by flash column chromatography on silica gel, eluting with 20–30% methanol in dichloromethane, to give the title compound as tan needles (0.714 g, 32%); δH (400 MHz; CD3OD) 4.47 (2H, s), 6.38 (1H, d, J 6.8), 6.41 (1H, d, J 9.2), 7.56 (1H, dd, J 6.8, 9.2); m/z (ES+) 126 (100%, [MH]+).
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
32%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:6]([C:7](O)=[O:8])=[CH:5][CH:4]=[CH:3][C:2]1=[O:10].COCCOC.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(O)(=O)C>C1COCC1>[OH:8][CH2:7][C:6]1[NH:1][C:2](=[O:10])[CH:3]=[CH:4][CH:5]=1 |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
2.51 g
Type
reactant
Smiles
N1C(C=CC=C1C(=O)O)=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
COCCOC
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 67 h heating
Duration
67 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluting with 20–30% methanol in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=CC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.714 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.